Selenophene

概要

説明

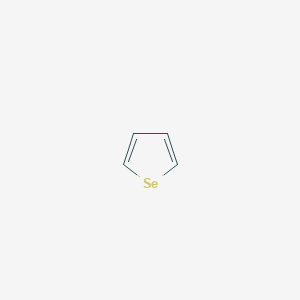

Selenophene (C₄H₄Se) is a five-membered aromatic heterocycle containing one selenium atom. Structurally analogous to thiophene (C₄H₄S) and furan (C₄H₄O), this compound belongs to the chalcogen family, where selenium’s larger atomic radius and polarizability impart distinct electronic and material properties. Its synthesis often involves cyclization strategies using precursors like selenides or selenium dioxide . This compound derivatives are pivotal in medicinal chemistry (e.g., antitumor agents) and organic electronics (e.g., conjugated polymers for solar cells and transistors) .

科学的研究の応用

Organic Electronics

1.1 Solar Cells

Selenophene has been extensively studied for its application in organic solar cells (OSCs). The incorporation of this compound into conjugated polymers enhances the performance of these devices. For instance, polymers like poly(3-hexylthis compound) (P3HS) have shown improved charge transport properties compared to their thiophene counterparts. Research indicates that devices based on this compound-containing materials can achieve power conversion efficiencies (PCE) exceeding 16% .

Table 1: Performance Comparison of this compound-Based OSCs

| Polymer | PCE (%) | Remarks |

|---|---|---|

| PM6:Y6Se | 16.02 | Improved molecular packing |

| PM6:SePTTT-2F | 12.24 | Enhanced electron mobility |

| PM6:MQ6 | 16.39 | Strong π-π stacking and good transport |

1.2 Field-Effect Transistors (FETs)

This compound derivatives have also been utilized in the fabrication of organic field-effect transistors (OFETs). The unique electronic characteristics of this compound contribute to higher charge carrier mobilities, making them suitable for high-performance electronic devices. Studies show that this compound-based polymers can achieve mobilities comparable to traditional materials like pentacene .

Materials Science

2.1 Conductive Polymers

The synthesis of this compound-based conductive polymers has opened new avenues for material applications. These polymers exhibit lower optical band gaps compared to thiophene derivatives, which is beneficial for applications requiring efficient light absorption . The development of this compound-linked polymers has led to materials with enhanced stability and conductivity.

2.2 Non-Fullerene Acceptors

Recent advancements include the creation of non-fullerene acceptors based on this compound, such as IDSe, which demonstrate extended light absorption capabilities up to 800 nm. These materials exhibit balanced charge mobility and low dark current densities, making them promising candidates for next-generation organic photodetectors .

Biological Activities

3.1 Anticancer Properties

Selenophenes have been studied for their potential biological activities, particularly in cancer treatment. Certain selenophenes exhibit cytotoxic effects against various cancer cell lines, suggesting their utility as therapeutic agents . The mechanism often involves the induction of oxidative stress within cancer cells.

Table 2: Biological Activity of Selected Selenophenes

| Compound | Activity Type | Target Cancer Type |

|---|---|---|

| Benzoselenophenes | Cytotoxicity | Breast and colon cancer |

| Selenoamino acids | Antioxidant properties | Various cancers |

作用機序

The mechanism by which selenophene exerts its effects varies depending on the application:

Biological Activity: this compound compounds interact with various molecular targets and pathways, including enzymes and receptors involved in oxidative stress, apoptosis, and cell signaling.

Catalytic Activity: In chemical reactions, this compound derivatives can act as catalysts by stabilizing reaction intermediates and facilitating the formation of desired products.

類似化合物との比較

Electronic and Optoelectronic Properties

Selenophene’s optoelectronic performance is benchmarked against thiophene, furan, and tellurophene (C₄H₄Te):

| Compound | Band Gap (eV) | Absorption λₘₐₓ (nm) | Conductivity (Doped, S/cm) |

|---|---|---|---|

| This compound | 1.9–2.1 | 450–650 | ~10⁻³ (ClO₄⁻/I₂ doping) |

| Thiophene | 2.2–2.5 | 400–550 | ~10⁻¹ (ClO₄⁻/I₂ doping) |

| Furan | 3.0–3.5 | 300–400 | N/A (low stability) |

| Tellurophene | 1.3–1.6 | 700–800 | ~10⁻⁵ (poor photostability) |

Key Findings :

- Band Gap: this compound’s lower band gap compared to thiophene arises from selenium’s enhanced electron-donating ability and reduced aromaticity, enabling redshifted absorption for broader solar spectrum utilization .

- Conductivity: While doped this compound polymers (e.g., P3HS) exhibit lower conductivity than polythiophenes (P3HT), their charge mobility in field-effect transistors (FETs) can surpass thiophene analogs due to stronger interchain interactions .

- Stability : Tellurophene, despite the lowest band gap, suffers from photodegradation, whereas furan’s instability under light/oxygen limits its utility .

Key Findings :

- This compound derivatives (e.g., 2f) show 8-fold higher ERβ affinity than thiophene analogs, attributed to selenium’s polarizability enhancing ligand-receptor interactions .

- Substitution patterns (e.g., C2 vs. C3 substituents) significantly modulate selectivity, a trend mirrored in thiophene and furan derivatives but with lower efficacy .

Performance in Conjugated Polymers

This compound-thiophene copolymers are widely studied for organic photovoltaics (OPVs):

| Polymer | PCE (%) | VOC (V) | Band Gap (eV) |

|---|---|---|---|

| P3HS (this compound) | 4.1 | 0.58 | 1.9 |

| P3HT (thiophene) | 5.1 | 0.63 | 2.1 |

| P3FT (furan) | 2.8 | 0.51 | 2.4 |

Key Findings :

- This compound incorporation redshift absorption (λₘₐₓ ~728 nm) but often reduces open-circuit voltage (VOC) due to deeper HOMO levels .

- Block copolymers (e.g., this compound-thiophene) phase-separate into heteroatom-rich domains, enhancing charge transport in FETs .

Stability and Toxicity

- Chemical Stability: this compound’s stability exceeds tellurophene but is inferior to thiophene. Furan degrades rapidly under ambient conditions .

- Toxicity: While this compound is toxic, substituted derivatives (e.g., 3-alkylselenophenes) are biocompatible and used in pharmaceuticals .

生物活性

Selenophene, a five-membered heterocyclic compound containing selenium, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry and materials science. This article provides a comprehensive overview of the biological activities associated with this compound, including its anticancer, antioxidant, and antimicrobial properties, along with relevant case studies and research findings.

Overview of this compound

This compound is structurally similar to thiophene, but the presence of selenium imparts unique chemical properties. This heteroatom substitution has been explored for various applications, particularly in organic electronics and as a pharmacological agent. The biological activity of this compound derivatives has been widely studied due to their potential therapeutic benefits.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound-based compounds. For instance, a study synthesized several this compound-based chalcone analogs and evaluated their efficacy against human colorectal adenocarcinoma (HT-29) cells. Among the synthesized compounds, those designated as 6, 8, and 10 exhibited significant anticancer activity with IC50 values of 19.98 ± 3.38 μM, 38.23 ± 3.30 μM, and 46.95 ± 5.68 μM, respectively .

Mechanism of Action : Compound 6 was shown to induce apoptosis through mitochondrial pathways and caspase-3 activation, suggesting a promising mechanism for cancer therapy .

Antioxidant Properties

This compound and its derivatives have demonstrated notable antioxidant activities. Research indicates that these compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage linked to various diseases . The antioxidant properties are attributed to the selenium atom's ability to participate in redox reactions.

Antimicrobial Activity

This compound derivatives have also been investigated for their antimicrobial effects. Various studies report that these compounds exhibit antibacterial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria . The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymatic functions.

Other Biological Activities

In addition to the aforementioned activities, this compound has been explored for other therapeutic potentials:

- Antidepressant Effects : Some this compound derivatives have shown promise as antidepressants in animal models .

- Anticonvulsant Activity : Certain compounds have been tested for their ability to mitigate seizures, indicating potential use in epilepsy treatment .

- Hepatoprotective Effects : Research suggests that this compound may protect liver cells from damage induced by toxins or oxidative stress .

Table: Summary of Biological Activities of this compound Derivatives

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for selenophene and its derivatives, and how do reaction conditions influence yield and purity?

this compound derivatives are commonly synthesized via Suzuki cross-coupling reactions and Williamson ether synthesis under microwave conditions . Key variables include catalyst choice (e.g., Pd-based catalysts for Suzuki reactions), solvent polarity, and temperature. For example, intermediates like 2,5-disubstituted selenophenes require boron tribromide treatment to yield diphenolic precursors before alkylation . Yield optimization (60–70% for mono-alkylated products) involves controlling stoichiometry and reaction time to minimize dialkylated by-products (30–40%) . Purity is validated via HPLC or NMR, with protocols detailed in synthetic chemistry journals.

Q. How does the electronic structure of this compound differ from thiophene, and what experimental techniques validate these differences?

Selenium’s larger atomic size and lower electronegativity compared to sulfur in thiophene result in enhanced polarizability and reduced band gaps in this compound. These differences are quantified using cyclic voltammetry (to measure redox potentials) and UV-Vis spectroscopy (to assess π-conjugation lengths) . Computational methods like DFT further corroborate experimental findings by modeling HOMO-LUMO gaps and charge distribution .

Q. What are the best practices for characterizing this compound-based compounds to ensure structural accuracy?

Multimodal characterization is critical:

- Structural confirmation : and NMR to verify substitution patterns .

- Purity analysis : HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) .

- Crystallography : Single-crystal X-ray diffraction for unambiguous bond-length and packing analysis .

- Elemental analysis : Combustion analysis or XPS to confirm selenium content .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound-containing materials for optoelectronic applications?

Density Functional Theory (DFT) predicts charge-transport properties by analyzing electron affinity, ionization potentials, and reorganization energies . Molecular dynamics simulations assess thin-film morphology in organic semiconductors. Experimental validation involves fabricating field-effect transistors (FETs) and measuring hole/electron mobilities via transfer line method (TLM) . Contradictions between predicted and observed mobilities often arise from intermolecular interactions unaccounted for in simulations.

Q. What strategies mitigate batch-to-batch variability in this compound polymer synthesis, and how are these validated statistically?

Variability stems from inconsistent monomer purity or uncontrolled polymerization kinetics. Strategies include:

- Pre-polymerization purification : Column chromatography or recrystallization of monomers .

- In-line monitoring : Real-time FTIR to track reaction progress.

- Statistical optimization : Design of Experiments (DoE) to identify critical factors (e.g., initiator concentration, temperature) . Data contradictions are resolved using ANOVA to distinguish systematic errors from random noise .

Q. How do selenium-specific interactions (e.g., Se···N noncovalent bonds) influence the supramolecular assembly of this compound derivatives?

Single-crystal XRD and Hirshfeld surface analysis reveal Se···N/Se···π interactions that stabilize crystalline phases . Competitive interactions (e.g., hydrogen bonding) can disrupt assembly, necessitating solvent polarity screening (e.g., dichloromethane vs. DMF). Conflicting reports on interaction strengths are addressed via temperature-dependent XRD and solid-state NMR .

Q. What methodologies resolve discrepancies in reported charge-carrier lifetimes of this compound-based photovoltaic materials?

Time-resolved microwave conductivity (TRMC) and transient absorption spectroscopy (TAS) measure carrier lifetimes, but sample preparation (e.g., annealing conditions, solvent additives) significantly affects results . Cross-lab reproducibility requires standardized protocols for film thickness (profilometry) and defect density analysis (photoluminescence quenching) .

Q. Methodological Frameworks

Q. How to design a controlled study comparing this compound vs. tellurophene in organic electronics?

- Independent variables : Chalcogen type (Se vs. Te), substituent groups.

- Dependent variables : Charge mobility, optical bandgap.

- Controls : Identical synthetic conditions (catalyst, solvent), characterization methods (AFM for morphology, space-charge-limited current for mobility) .

- Data analysis : Multivariate regression to isolate chalcogen effects from substituent contributions.

Q. What statistical approaches are optimal for analyzing structure-activity relationships (SAR) in this compound drug candidates?

- QSAR modeling : Use Hammett constants () and steric parameters (Taft) to correlate substituent effects with biological activity .

- Machine learning : Train models on datasets combining synthetic yields, IC values, and pharmacokinetic data.

- Validation : Leave-one-out cross-validation (LOOCV) to avoid overfitting .

Q. Tables for Key Comparisons

| Property | This compound | Thiophene | Method |

|---|---|---|---|

| Bandgap (eV) | 2.1–2.3 | 2.5–2.7 | UV-Vis Spectroscopy |

| Hole Mobility (cm²/Vs) | 0.05–0.1 | 0.03–0.07 | FET Measurement |

| (nm) | 280–320 | 240–280 | Solution-phase Spectroscopy |

準備方法

Electrophilic Cyclization Strategies

Electrophilic cyclization has emerged as a versatile method for constructing selenophene cores. A landmark study demonstrated the synthesis of 2,3-disubstituted benzo[b]selenophenes via a two-step process involving Sonogashira coupling followed by electrophilic cyclization . Key electrophiles such as bromine (Br₂), N-bromosuccinimide (NBS), iodine (I₂), and iodobenzene dichloride (ICl) facilitated cyclization under mild conditions (0–25°C, 1–3 hours), achieving yields of 68–92% . This method exhibited exceptional functional group tolerance, accommodating alcohols, esters, nitriles, and nitro groups without requiring protective chemistry.

Notably, the use of NBS in chloroform/acetic acid mixtures enabled regioselective bromination at the 2- and 5-positions of this compound precursors, as exemplified in the preparation of 2,5-dibromo-selenopheno[3,2-b]this compound (95% yield) . The reaction’s scalability was demonstrated at gram-scale, with tetrahydrofuran (THF) serving as the optimal solvent for lithiation steps at −70°C to −80°C .

Transition Metal-Mediated Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions have revolutionized this compound functionalization. The Sonogashira coupling of 2-iodoselenoanisoles with terminal alkynes produced this compound-alkyne intermediates, which underwent subsequent cyclization to yield 2,3-diarylselenophenes . Nickel-mediated Yamamoto coupling enabled the synthesis of fused this compound dimers, though challenges in controlling regiochemistry limited yields to 56–73% .

A breakthrough involved the use of rongalite (sodium hydroxymethanesulfinate) in polyethylene glycol (PEG-400) for selenium insertion into 1,3-diynes . This solvent system facilitated the synthesis of 2,5-diphenylthis compound at 130°C over 24 hours, achieving 87% yield on gram-scale . The methodology’s green chemistry credentials were highlighted by PEG-400’s recyclability and the absence of toxic selenium reagents.

Directed Deprotonation and Annulation Techniques

Directed ortho-metallation (DoM) strategies have enabled precise functionalization of this compound precursors. Treatment of 2,5-bis(trimethylsilyl)selenopheno[3,2-b]this compound with n-butyllithium at −78°C generated a dilithiated intermediate, which reacted with DMF to form selenopheno[3,2-b]this compound-2,5-dicarbaldehyde (78% yield) . Subsequent Wittig reactions with (4-octylbenzyl)triphenylphosphonium bromide produced π-extended derivatives for organic semiconductor applications .

Comparative studies revealed that this compound’s lower aromaticity compared to thiophene facilitates easier deprotonation, enabling annulation reactions at milder temperatures (−40°C vs. −78°C for thiophene analogues) .

Oxidative Coupling and Selenium Insertion

Oxidative homocoupling of selenolates using Cu(I) catalysts provided direct access to bithis compound structures. For example, sodium selenide-mediated coupling of 2,3-dichloromethyl-5-selenophene carboxylate yielded diseleno[2,3-b:3',2'-d]this compound in 62% yield after oxidation with H₂O₂ . This method’s simplicity and compatibility with electron-deficient substrates made it advantageous for large-scale production.

A novel selenium insertion protocol employed elemental selenium and potassium hydroxide in PEG-400, enabling the conversion of 1,3-diynes to 2,5-disubstituted selenophenes . The reaction’s mechanistic pathway involves in situ generation of selenium dianions, which attack diyne termini to form the this compound ring .

Comparative Analysis of Synthetic Methods

Table 1: Performance Metrics of Key this compound Synthesis Methods

特性

IUPAC Name |

selenophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Se/c1-2-4-5-3-1/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MABNMNVCOAICNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[Se]C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

89231-09-4 | |

| Record name | Polyselenophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89231-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20182978 | |

| Record name | Selenophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288-05-1 | |

| Record name | Selenophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Selenophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | selenophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SELENOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYZ3M5T8L7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。